Isoabienol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

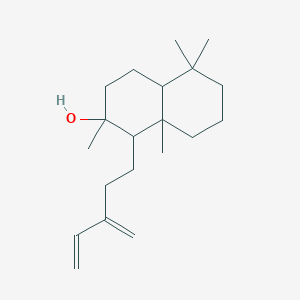

8alpha-13(16), 14-Labdadien-8-ol, also known as isoabienol, belongs to the class of organic compounds known as diterpenoids. These are terpene compounds formed by four isoprene units. 8alpha-13(16), 14-Labdadien-8-ol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 8alpha-13(16), 14-labdadien-8-ol is primarily located in the membrane (predicted from logP) and cytoplasm.

Aplicaciones Científicas De Investigación

Biological Activities

1. Antimicrobial Properties

Isoabienol has demonstrated notable antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a potential candidate for use in food preservation and as a natural preservative in cosmetic formulations. A study highlighted that this compound exhibited significant antimicrobial effects, with minimal inhibitory concentrations (MICs) indicating its efficacy against specific bacterial strains .

2. Antioxidant Activity

The antioxidant properties of this compound have been explored extensively. It has shown promise in scavenging free radicals, which contributes to its potential health benefits. The antioxidant capacity of this compound is comparable to other well-known antioxidants, suggesting its utility in dietary supplements and functional foods .

3. Anti-inflammatory Effects

This compound has been associated with anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions. Its ability to modulate inflammatory pathways makes it an attractive candidate for further research in pharmacotherapy .

Industrial Applications

1. Food Industry

This compound's antimicrobial and antioxidant properties make it suitable for applications in the food industry. It can be utilized as a natural preservative to enhance shelf life and maintain food quality by preventing spoilage caused by microbial contamination.

2. Cosmetic Industry

In cosmetics, this compound can serve as a natural ingredient due to its antimicrobial properties and potential skin benefits. Its inclusion in formulations may enhance product stability and efficacy against microbial growth.

3. Environmental Applications

This compound's role in environmental science is emerging, particularly concerning its potential use in bioremediation processes. Its ability to degrade certain pollutants can be harnessed to develop eco-friendly solutions for environmental cleanup .

Case Studies

Análisis De Reacciones Químicas

Oxidation Reactions

Isoabienol undergoes oxidation to form derivatives with industrial and biological relevance:

-

Ambreinolide synthesis : this compound is oxidized to ambreinolide, a fragrance compound structurally analogous to manoyl oxide, through catalytic oxidation processes .

-

Antimicrobial activity : Oxidation products of this compound demonstrate antifungal properties against pathogens like Candida albicans (MIC₅₀ = 32 µg/mL) .

Functionalization and Derivative Formation

-

Esterification : this compound reacts with acyl chlorides to form esters (e.g., isoabienyl acetate), enhancing its volatility for use in perfumery.

-

Hydrogenation : Catalytic hydrogenation reduces the double bonds in this compound, yielding saturated derivatives with altered physicochemical properties .

Environmental and Stress-Induced Reactivity

In Pinus sylvestris, this compound content correlates with environmental stressors:

-

Flooding response : Elevated this compound levels in waterlogged pine forests coincide with increased biosynthesis of manoyl oxide, a precursor to forskolin, which regulates cyclic AMP (cAMP)-mediated stress responses .

-

Pathogen defense : this compound synergizes with abietadienes to activate systemic acquired resistance (SAR) against fungal infections, mediated by dehydroabietinal derivatives .

Propiedades

Número CAS |

10207-79-1 |

|---|---|

Fórmula molecular |

C20H34O |

Peso molecular |

290.5 g/mol |

Nombre IUPAC |

(1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-(3-methylidenepent-4-enyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |

InChI |

InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17+,19-,20+/m0/s1 |

Clave InChI |

JTWQQJDENGGSBJ-KVPLUYHFSA-N |

SMILES |

CC1(CCCC2(C1CCC(C2CCC(=C)C=C)(C)O)C)C |

SMILES isomérico |

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CCC(=C)C=C)(C)O)(C)C |

SMILES canónico |

CC1(CCCC2(C1CCC(C2CCC(=C)C=C)(C)O)C)C |

melting_point |

68-68.5°C |

Descripción física |

Solid |

Sinónimos |

isoabienol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.